6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-13-15-5-4-10-20-17(15)14-21)19(8-11-23-12-9-19)16-6-2-1-3-7-16/h1-7,10H,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRPIQGPUBHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4=C(C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Three-Component Assembly
A foundational approach for constructing the pyrrolo[3,4-b]pyridine skeleton involves a base-promoted three-component reaction of β-enamino imides, aromatic aldehydes, and malononitrile derivatives. For instance, reacting β-enamino imide 1 with 4-nitrobenzaldehyde 2 and malononitrile 3 in the presence of triethylamine (TEA) in ethanol at 80°C yields 6-aryl-substituted pyrrolo[3,4-b]pyridines 4 with up to 85% efficiency. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, forming two new carbon-nitrogen bonds (Scheme 1).
Key Conditions
This method is notable for its operational simplicity and compatibility with electron-deficient aldehydes. However, steric hindrance from bulky substituents on the aldehyde component reduces yields.
Metal-Catalyzed Cyclization Strategies
Manganese-Catalyzed Radical Cyclization
Ji et al. demonstrated a Mn-catalyzed radical pathway for synthesizing pyrrolopyridine derivatives. Using Mn(OAc)₃ as a catalyst, 3-isocyano-[1,1′-biphenyl]-2-carbonitrile 5 reacts with arylboronic acids 6 under oxidative conditions to form polysubstituted pyrrolopyridines 7 (Scheme 2). The mechanism involves single-electron transfer (SET) to generate aryl radicals, which undergo addition to the isocyanide followed by cyclization.
Optimized Parameters
This method excels in constructing diverse substitution patterns but requires rigorous exclusion of moisture and oxygen.
Copper-Catalyzed Annulation
Copper catalysis offers a solvent-free route to pyrrolopyridines. For example, reacting pyridine 8 with acetophenone 9 and nitroolefin 10 in the presence of CuBr (5 mol%) at 120°C produces indolizine-fused pyrrolopyridines 11 (Scheme 3). The reaction proceeds via Michael addition followed by cyclodehydration, with methane gas as a byproduct.
Advantages
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Acyl Migration in Japp–Klingemann Reactions
During pyrazole annulation, acetyl groups may undergo C-to-N migration, as observed in pyrazolo[4,3-b]pyridine syntheses. For example, hydrazone intermediate 15 rearranges to 16 under basic conditions, necessitating precise temperature control to suppress byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine suggests several key applications:
- Anticancer Activity : Compounds in the pyrrolo[3,4-b]pyridine class have shown promise as anticancer agents. Studies indicate that they may inhibit specific kinases involved in tumor growth and proliferation.
- Antimicrobial Effects : Research has demonstrated the potential of this compound to exhibit antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance.
- Neurological Applications : Pyrrolo[3,4-b]pyridine derivatives have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases.
Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions. The following methods have been reported:
- Cyclization Reactions : The formation of the pyrrolo ring often involves cyclization of appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several studies have illustrated the therapeutic potential of this compound:
- Anticancer Efficacy : In a study published in a peer-reviewed journal, this compound was evaluated against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Neuroprotective Effects : Research focused on the neuroprotective capabilities of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures .
- Antimicrobial Activity : A recent investigation revealed that derivatives of this compound exhibited potent activity against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[3,4-b]pyridine
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Hydrogen Bonding: The carbonyl linker in the target compound may engage in hydrogen bonding with enzymatic active sites, a feature absent in non-carbonyl analogues like C612-0524 .
Biological Activity
The compound 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrrolo[3,4-b]pyridine core with a phenyl oxane carbonyl substituent, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial activity. A study focused on novel derivatives synthesized from pyrrolo[3,4-c]pyridine reported promising results against various bacterial strains including Staphylococcus aureus and Candida albicans . Specifically, certain Mannich bases derived from these compounds demonstrated effective inhibition against these pathogens .
Antitumor Activity
The antitumor potential of pyrrolo[3,4-b]pyridines has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines. A notable study synthesized several derivatives and evaluated their activity against human cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : By influencing apoptotic pathways, these compounds can promote cell death in tumor cells while sparing normal cells.
Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
